molecular formula C17H18O4 B13837883 2-Hydroxy-3-methoxy-3,3-diphenylpropanoic Acid-d3 Methyl Ester

2-Hydroxy-3-methoxy-3,3-diphenylpropanoic Acid-d3 Methyl Ester

Cat. No.: B13837883
M. Wt: 289.34 g/mol
InChI Key: BEPLSLADXOJCBY-BMSJAHLVSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Hydroxy-3-methoxy-3,3-diphenylpropanoic Acid-d3 Methyl Ester is a stable isotope-labeled compound with the molecular formula C17H15D3O4 and a molecular weight of 289.34 . This compound is often used in various research applications due to its unique properties and stable isotope labeling.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Hydroxy-3-methoxy-3,3-diphenylpropanoic Acid-d3 Methyl Ester involves several steps. The starting material is typically benzenepropanoic acid, which undergoes hydroxylation and methoxylation to introduce the hydroxy and methoxy groups, respectively. The final step involves the esterification of the carboxylic acid group with methanol in the presence of a deuterium source to incorporate the deuterium atoms .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves the use of advanced techniques such as high-performance liquid chromatography (HPLC) for purification and quality control .

Chemical Reactions Analysis

Types of Reactions

2-Hydroxy-3-methoxy-3,3-diphenylpropanoic Acid-d3 Methyl Ester undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Hydroxy-3-methoxy-3,3-diphenylpropanoic Acid-d3 Methyl Ester is widely used in scientific research due to its stable isotope labeling. Some of its applications include:

Mechanism of Action

The mechanism of action of 2-Hydroxy-3-methoxy-3,3-diphenylpropanoic Acid-d3 Methyl Ester involves its interaction with specific molecular targets and pathways. The hydroxy and methoxy groups play a crucial role in its reactivity and binding affinity. The deuterium labeling enhances its stability and allows for precise tracking in metabolic studies .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Hydroxy-3-methoxy-3,3-diphenylpropanoic Acid-d3 Methyl Ester is unique due to its stable isotope labeling, which provides enhanced stability and allows for precise tracking in various research applications. This makes it a valuable tool in studies requiring accurate quantification and tracing of metabolic pathways .

Properties

Molecular Formula

C17H18O4

Molecular Weight

289.34 g/mol

IUPAC Name

methyl 2-hydroxy-3,3-diphenyl-3-(trideuteriomethoxy)propanoate

InChI

InChI=1S/C17H18O4/c1-20-16(19)15(18)17(21-2,13-9-5-3-6-10-13)14-11-7-4-8-12-14/h3-12,15,18H,1-2H3/i2D3

InChI Key

BEPLSLADXOJCBY-BMSJAHLVSA-N

Isomeric SMILES

[2H]C([2H])([2H])OC(C1=CC=CC=C1)(C2=CC=CC=C2)C(C(=O)OC)O

Canonical SMILES

COC(=O)C(C(C1=CC=CC=C1)(C2=CC=CC=C2)OC)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.